molecular formula C10H17NO2 B14748305 N-Cyclohexyl-2-oxobutanamide CAS No. 5070-30-4

N-Cyclohexyl-2-oxobutanamide

Cat. No.: B14748305
CAS No.: 5070-30-4
M. Wt: 183.25 g/mol
InChI Key: JTXQCDMMPPOHKC-UHFFFAOYSA-N
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Description

Theoretical Context of the Oxobutanamide Scaffold in Organic Chemistry

In organic chemistry, a molecular scaffold or framework is the core structure of a molecule, comprising its ring systems and the linkers connecting them. nih.gov The distribution of these frameworks across the known chemical universe is heavily concentrated, with a small percentage of scaffolds appearing in a large number of compounds. nih.gov This phenomenon is partly driven by the efficiency of synthesis; creating derivatives from a known framework is often more straightforward than developing an entirely new one. nih.gov

The oxobutanamide scaffold, which forms the core of N-Cyclohexyl-2-oxobutanamide, is an acyclic structure. Such scaffolds provide foundational skeletons upon which various functional groups can be installed, leading to diverse chemical and physical properties. The flexibility of acyclic scaffolds like oxobutanamide allows them to adopt numerous conformations, which can be crucial for interacting with biological targets. The functionalization of such scaffolds is a key strategy in synthetic chemistry for creating new molecules, including building blocks, intermediates for complex synthesis, and biologically active compounds. rsc.org

Significance of the Alpha-Ketoamide Functional Group in Synthetic and Biological Systems

The alpha-ketoamide moiety is a prominent functional group found in a wide array of natural products, drug candidates, and approved pharmaceuticals. acs.orgacs.org It is considered a "privileged structure" in medicinal chemistry—a motif that can serve as a versatile ligand for multiple biological targets. acs.orgnih.gov Its significance stems from its unique electronic and geometric properties.

The alpha-ketoamide group consists of two adjacent carbonyl groups, one belonging to a ketone and the other to an amide. This arrangement creates a molecule with multiple reactive centers that can act as both electrophiles and nucleophiles. rsc.org The preferred geometry places the nitrogen atom and the two carbonyl groups on the same plane, with the oxygen atoms in a trans configuration to minimize repulsion. acs.orgnih.gov This planarity can impart a degree of conformational rigidity to a molecule, which is often beneficial for binding to biological targets like enzymes or receptors. acs.orgnih.gov

From a synthetic standpoint, alpha-ketoamides are valuable intermediates because the functional group can participate in a wide range of transformations and bond-forming processes. acs.org Numerous methods have been developed for their synthesis, reflecting their importance in organic chemistry. acs.org

In biological systems, the alpha-ketoamide group can play two distinct roles. In many cases, it acts as a non-reactive component, influencing the molecule's shape and its ability to form hydrogen bonds with a biological target. acs.orgnih.gov The two carbonyl oxygens can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule. nih.govnih.gov

Alternatively, the alpha-ketoamide can function as a reactive (electrophilic) moiety. nih.gov The ketone's carbonyl carbon can covalently react with nucleophilic amino acid residues, such as serine or cysteine, at the active site of an enzyme. acs.orgnih.gov This reactivity makes alpha-ketoamides effective inhibitors of enzymes like proteases and phospholipases. acs.orgnih.govnih.gov Compared to other dicarbonyl compounds like α-ketoacids and α-ketoesters, α-ketoamides often exhibit superior metabolic stability and better membrane permeability. acs.orgnih.gov They are also generally more stable than corresponding aldehydes, which can be overly reactive. nih.gov

The presence of this functional group in immunosuppressants like FK-506 and rapamycin (B549165) highlights its importance in biologically active natural products. acs.orgnih.gov

Compound Data

Below are tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Table 1: Predicted Properties of this compound

PropertyValue
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
IUPAC NameThis compound
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Topological Polar Surface Area46.2 Ų
Complexity215

Note: The properties in this table are computationally predicted and have not been experimentally verified.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5070-30-4

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

N-cyclohexyl-2-oxobutanamide

InChI

InChI=1S/C10H17NO2/c1-2-9(12)10(13)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,13)

InChI Key

JTXQCDMMPPOHKC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=O)NC1CCCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for N Cyclohexyl 2 Oxobutanamide and Analogues

Strategic Approaches to C-C and C-N Bond Formation in N-Cyclohexyl-2-oxobutanamide Synthesis

The construction of the this compound scaffold relies on the efficient formation of the amide C-N bond and the carbon framework of the 2-oxobutanamide (B3258817) core. Various strategic approaches have been developed to achieve this, ranging from classical condensation reactions to more complex multicomponent strategies.

Condensation Reactions with Cyclohexylamine (B46788) Derivatives

The most direct route to this compound involves the condensation of a 2-oxobutanoic acid derivative with cyclohexylamine. This approach focuses on the formation of the crucial amide bond. One-pot strategies have been developed for the synthesis of α-keto amides from α-keto acids and amines under very mild conditions. acs.orgacs.org These methods often employ coupling reagents to facilitate the reaction. For instance, ynamides have been successfully used as coupling reagents, affording a diverse range of α-keto amides in high yields. acs.orgacs.org

The general reaction can be represented as the coupling of 2-oxobutanoic acid with cyclohexylamine. To drive this reaction towards the product, activating agents or specific coupling reagents are typically necessary to convert the carboxylic acid into a more reactive species, such as an acyl chloride or an activated ester, which then readily reacts with cyclohexylamine. For example, treatment of acid chlorides with a carbamoylsilane can afford α-ketoamides. acs.org

Reactant 1Reactant 2Coupling/Activating AgentProductRef.
2-Oxobutanoic acidCyclohexylamineYnamideThis compound acs.orgacs.org
2-Oxobutanoyl chlorideCyclohexylamine-This compound acs.org
α-Keto acidsAminesYnamidesα-Ketoamides acs.orgacs.org

This table illustrates general condensation strategies applicable to the synthesis of this compound.

α-Functionalization of Ketones leading to Oxobutanamide Structures

An alternative strategy involves the introduction of the ketone functionality at the α-position of a pre-existing N-cyclohexylbutanamide scaffold. This is often achieved through oxidation reactions. A key method is the oxidation of α-hydroxy amides to the corresponding α-keto amides. For example, peptidyl-α-hydroxy amides have been oxidized using TEMPO/hypochlorite to yield peptidyl α-keto amides in good yields and without epimerization of adjacent chiral centers. nih.gov This methodology could be applied to a precursor like N-cyclohexyl-2-hydroxybutanamide to yield the target compound.

Another related approach is the α-oxidation of α-keto amines, which can be mediated by pyrrolidine (B122466) and TEMPO to produce α-keto amides. lu.se Furthermore, a transition-metal-free protocol for the synthesis of α-ketoamides from aryl methyl ketones has been developed using an oxidant like aqueous tert-butyl hydroperoxide (TBHP). rsc.org The concept of α-oxidation is a fundamental process in biochemistry as well, seen in the breakdown of certain fatty acids. wikipedia.orgnepjol.infonih.govbyjus.com

Starting MaterialReagent/MethodProductRef.
N-Cyclohexyl-2-hydroxybutanamideTEMPO/Hypochlorite OxidationThis compound nih.gov
α-Keto aminesPyrrolidine/TEMPO Oxidationα-Keto amides lu.se
Aryl methyl ketonesTBHPα-Keto amides rsc.org

This table summarizes α-functionalization approaches that could be adapted for the synthesis of this compound.

Multicomponent Reaction (MCR) Strategies for Complex Derivatives

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step by combining three or more reactants. beilstein-journals.org The Ugi four-component reaction (U-4CR) is a prominent MCR for synthesizing α-aminoacyl amides, which are structurally related to α-keto amides. nih.gov A typical Ugi reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govpulsus.com

To generate complex derivatives of this compound, one could envision a Ugi-type reaction. For instance, the reaction of a suitable ketone, cyclohexylamine, an isocyanide, and a carboxylic acid can lead to highly functionalized α,α-disubstituted amino acid amide derivatives. nih.gov While simple ketones like acetone (B3395972) and cyclohexanone (B45756) are known to work well in Ugi reactions, the use of specific carbonyl compounds would be necessary to build the oxobutanamide core. nih.gov MCRs are powerful tools for creating libraries of complex amides for various applications, including drug discovery. nih.govsemanticscholar.org

Component 1Component 2Component 3Component 4Product TypeRef.
Ketone/AldehydeAmine (e.g., Cyclohexylamine)IsocyanideCarboxylic Acidα-Aminoacyl Amide nih.govnih.gov
Aldehyde5-Amino-3-methylisoxazoleN-Aryl-3-oxobutanamide-Dihydroisoxazolopyridine beilstein-journals.org

This table presents examples of multicomponent reactions that can be used to generate complex amide structures related to this compound.

Stereoselective Synthesis of Chiral this compound Enantiomers and Diastereomers

The synthesis of specific enantiomers or diastereomers of this compound, which possesses a chiral center at the C3 position if substituted, requires stereoselective methods. A stereospecific synthesis of peptidyl α-keto amides has been achieved through the oxidation of chiral α-hydroxy amide precursors, demonstrating that the chirality of a center adjacent to the newly formed ketone can be preserved. nih.gov This method prevents epimerization, which can be a problem under basic conditions. nih.gov

Another powerful approach is the direct stereoselective α-amination of amides using azides, which can proceed under mild, metal-free conditions to produce optically enriched products. acs.org This method is highly chemoselective for amides. acs.org Furthermore, enzymatic methods offer high stereoselectivity. For example, ketoreductase (KRED) enzymes have been used for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters to produce α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edu Such enzymatic strategies could potentially be adapted for the stereoselective synthesis of chiral precursors to this compound. Organocatalytic [4+2] cycloadditions have also been employed to create chiral spirocyclic scaffolds containing 1,2-oxazinane (B1295428) and hexahydropyridazine (B1330357) rings. nih.gov

MethodKey FeatureProduct TypeRef.
Oxidation of chiral α-hydroxy amidesStereospecific, no epimerizationChiral α-keto amides nih.gov
α-Amination of amides with azidesMetal-free, stereoselectiveOptically enriched α-amino amides acs.org
Ketoreductase (KRED) catalysisDynamic reductive kinetic resolutionEnantio- and diastereomerically pure α-fluoro-β-hydroxy esters alaska.edu

This table highlights various stereoselective methods applicable to the synthesis of chiral this compound analogues.

Catalytic Systems and Reaction Conditions in this compound Synthesis

Catalysis plays a crucial role in developing efficient and selective syntheses of α-keto amides. Both metal-based and non-metal catalysts have been employed to facilitate key bond-forming steps and oxidation reactions.

Transition-Metal-Catalyzed Transformations

Transition metals are widely used to catalyze the formation of α-keto amides. acs.org Palladium (Pd) and copper (Cu) are the most frequently used metals for these transformations. acs.org Other metals such as gold, silver, and iron have also been investigated. acs.org These catalytic systems are often employed in oxidative amidation and double aminocarbonylation reactions. acs.org

For example, palladium-catalyzed reactions are well-established for C-N bond formation in the synthesis of amides and related nitrogen-containing heterocycles. nih.gov Palladium-copper co-catalyzed systems have been used for the synthesis of various benzofused heterocycles, demonstrating their utility in complex molecule construction. nih.gov While a specific palladium-catalyzed synthesis for this compound is not detailed in the provided results, the general principles of palladium-catalyzed amination are highly relevant. nih.gov Copper-catalyzed reactions have also been shown to be effective for the synthesis of α-ketoamides from various starting materials, including 1-arylethanols, through a one-pot strategy involving alcohol oxidation, sp3 C-H oxidation, and oxidative amidation. organic-chemistry.org

Catalyst SystemReaction TypeSubstratesRef.
Palladium (Pd) / Copper (Cu)Oxidative Amidation / CarbonylationVarious (alkenes, alkynes, etc.) acs.org
Palladium (Pd)C-N Bond Formation (Amination)Aryl halides, Amines nih.gov
Copper (Cu)One-pot Oxidation/Amidation1-Arylethanols, Amines organic-chemistry.org
Iron (Fe)Oxidation of AlkenesAlkenes, TBHP organic-chemistry.org

This table summarizes common transition-metal catalytic systems used in the synthesis of α-keto amides and related compounds.

Organocatalysis and Biocatalysis in this compound Synthesis

While specific examples of organocatalytic or biocatalytic synthesis of this compound are not extensively documented in publicly available literature, the principles of these fields are highly applicable. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a metal-free alternative for amide bond formation. For instance, bifunctional organocatalysts, such as those based on thiourea, have been successfully used in the conjugate addition of α-ketoamides to nitroalkenes, demonstrating their utility in manipulating this class of compounds. epfl.ch A visible-light-mediated organocatalytic strategy has also been developed for the α-alkylation of ketones, a reaction that could be adapted for the synthesis of precursors to this compound. nih.gov

Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical transformations, presents a highly selective and environmentally benign route. mdpi.com Enzymes such as lipases and proteases are known to mediate amide bond formation under mild conditions. While the direct enzymatic synthesis of this compound has yet to be reported, the α-oxoamine synthase protein family has been shown to stereospecifically generate α-amino ketones from α-amino acids, a transformation that highlights the potential of biocatalysis in constructing the core structure of α-ketoamides. clockss.org The development of biocatalytic systems for the synthesis of N-alkyl amides is an active area of research. rsc.org

Green Chemistry Applications: Solvent-Free and Ionic Liquid Media

In line with the principles of green chemistry, significant efforts have been made to develop environmentally friendly synthetic methods for amides, which are directly applicable to the synthesis of this compound. rsc.orgnih.govnih.govnih.govbiomedres.usmdpi.com These methods focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis by eliminating the environmental and economic costs associated with solvent use. cmu.edu Microwave-assisted solvent-free methods have been shown to be particularly effective for the N-alkylation of amides. mdpi.comresearchgate.netresearchgate.net For example, the reaction of an amide with an alcohol can be achieved under solvent- and base-free conditions using an iridium catalyst and microwave irradiation. researchgate.net Such a strategy could be envisioned for the final step in the synthesis of this compound from a suitable precursor. A glucose-based carbonaceous material has been used as a metal-free, reusable catalyst for the synthesis of α-ketoamides under solvent-free conditions, offering a practical and scalable green approach. nih.gov

Ionic Liquid Media:

Ionic liquids (ILs), which are salts with low melting points, are gaining traction as green reaction media due to their low vapor pressure, high thermal stability, and potential for recyclability. youtube.com They can act as both solvents and catalysts in chemical reactions. nih.gov Copper-based ionic liquids have been shown to be efficient and recyclable catalysts for amide synthesis. rsc.org Furthermore, Brønsted acidic ionic liquids have been successfully employed as reusable catalysts and solvents for the direct amidation of carboxylic acids with amines. acs.orgacs.org This approach is particularly promising for the synthesis of this compound as it can proceed with stoichiometric amounts of reactants and is not inhibited by the water produced during the reaction. acs.org

Table 1: Comparison of Green Synthetic Methodologies for Amide Synthesis Applicable to this compound

MethodologyCatalyst/MediumKey AdvantagesPotential Application for this compound Synthesis
Solvent-Free Glucose-based carbonaceous material (GCM)Metal-free, reusable catalyst, scalable. nih.govDirect synthesis from an α-ketoaldehyde and cyclohexylamine.
Solvent-Free Iridium complexBase-free, high yields. researchgate.netN-alkylation of a precursor amide with cyclohexanol.
Ionic Liquid Copper-based ionic liquidRecyclable catalyst, efficient for various amides. rsc.orgCatalytic amidation of an α-keto acid or ester with cyclohexylamine.
Ionic Liquid Brønsted acidic ionic liquidReusable catalyst and solvent, tolerant to water. acs.orgacs.orgDirect amidation of 2-oxobutanoic acid with cyclohexylamine.

Reaction Mechanism Elucidation in this compound Formation

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic routes and controlling product formation. Research in this area focuses on identifying key intermediates and transition states, as well as quantifying the kinetic and thermodynamic parameters of the reaction pathways.

Investigation of Elementary Steps and Intermediates

The formation of this compound, like other α-ketoamides, can proceed through several mechanistic pathways depending on the starting materials and reaction conditions. One common route involves the reaction of an α-keto acid with an amine, which is thought to proceed through the formation of a tetrahedral intermediate. nih.gov Computational studies on the α-ketoamide moiety suggest a preference for a planar conformation, which can influence its reactivity. nih.gov

In the case of the α-ketoacid-hydroxylamine amide-forming ligation, a surprisingly complex mechanism involving intricate molecular rearrangements has been elucidated. nih.gov While not directly analogous, this highlights the potential for complex mechanistic pathways in α-ketoamide formation.

For the synthesis of α-ketoamides from α-ketoaldehydes and amines, the proposed mechanism involves the initial formation of a hemiaminal intermediate. This intermediate can then undergo oxidation to yield the final α-ketoamide product. The nature of the catalyst and oxidant plays a crucial role in this transformation.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics of amide bond formation are highly dependent on the specific coupling reagents and reaction conditions used. Studies on carbodiimide-mediated amide formation have shown that the rate-determining step is often the reaction between the carboxylic acid and the carbodiimide (B86325) to form an O-acylisourea intermediate. The pH of the reaction medium can also have a significant impact on the reaction rate.

Table 2: Key Mechanistic and Kinetic/Thermodynamic Considerations in this compound Synthesis

AspectKey FactorsRelevance to this compound Synthesis
Reaction Intermediates Tetrahedral intermediates, HemiaminalsFormation of these intermediates is a critical step in the reaction pathway from α-keto acids or α-ketoaldehydes.
Reaction Kinetics Nature of coupling agent, pH, TemperatureThese parameters directly influence the rate of amide bond formation and can be optimized to improve reaction efficiency.
Thermodynamics Stability of reactants and products, Reaction equilibriumThe inherent stability of the α-ketoamide product drives the reaction forward. The removal of byproducts can shift the equilibrium towards the product.
Catalyst Role Activation of reactants, Lowering activation energyCatalysts, whether organocatalysts, biocatalysts, or metal-based, provide alternative, lower-energy reaction pathways.

High Resolution Structural Characterization Techniques for N Cyclohexyl 2 Oxobutanamide

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the chemical structure of a compound by probing the interaction of molecules with electromagnetic radiation. For a molecule like N-Cyclohexyl-2-oxobutanamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would provide a complete picture of its connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the cyclohexyl ring and the butanamide moiety. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the protons on the carbon adjacent to the nitrogen atom of the amide would likely appear at a downfield chemical shift due to the deshielding effect of the nitrogen. The integration of the signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, thus helping to piece together the connectivity of the molecule.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would provide information on the number of unique carbon environments in this compound. The carbonyl carbons of the amide and ketone groups would be expected to appear at the most downfield positions (typically in the range of 160-220 ppm). The carbons of the cyclohexyl ring and the ethyl group of the butanamide moiety would have characteristic chemical shifts in the aliphatic region of the spectrum.

2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals and confirming the bonding network within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values as no experimental data is available.)

Functional GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CyclohexylCH-N3.5 - 4.050 - 60
CyclohexylCH₂1.0 - 2.025 - 35
ButanamideC=O (amide)-170 - 180
ButanamideC=O (ketone)-200 - 210
ButanamideCH₂2.5 - 2.930 - 40
ButanamideCH₃1.0 - 1.310 - 15
AmideN-H7.5 - 8.5-

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong absorption band in the region of 1680-1630 cm⁻¹ would be indicative of the C=O stretching vibration of the amide (Amide I band). Another strong band for the ketone C=O stretch would be anticipated around 1715 cm⁻¹. The N-H stretching vibration of the secondary amide would likely appear as a sharp peak around 3300 cm⁻¹. C-H stretching vibrations of the cyclohexyl and ethyl groups would be observed in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C bond vibrations of the cyclohexyl ring and the butanamide backbone would be expected to give rise to distinct Raman signals.

Table 2: Expected Infrared Absorption Frequencies for this compound (Note: These are characteristic ranges as no experimental data is available.)

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amide N-HStretch3350 - 3250
Alkyl C-HStretch3000 - 2850
Ketone C=OStretch1725 - 1705
Amide C=OStretch (Amide I)1680 - 1630
Amide N-HBend (Amide II)1570 - 1515

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula of this compound could be unequivocally confirmed. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, as the molecule would break apart in a predictable manner upon ionization.

Solid-State Structural Analysis by X-ray Crystallography

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information.

Crystal Lattice Determination and Packing Arrangements

X-ray crystallography would determine the unit cell parameters (the dimensions of the repeating unit in the crystal) and the space group (the symmetry of the crystal lattice). This information would reveal how the individual molecules of this compound are arranged in the solid state, a phenomenon known as crystal packing.

Conformational Analysis of the Cyclohexyl Moiety and Butanamide Backbone

Conformational Isomerism of the Cyclohexyl Ring

The cyclohexyl group is not static; it can exist in several conformations, with the most stable being the chair form. Other higher-energy conformations include the boat, twist-boat, and half-chair forms. For a substituted cyclohexane (B81311) ring, such as in this compound, the substituent (the butanamide group) can occupy either an axial or an equatorial position on the chair conformer.

The equatorial position is generally more stable for a bulky substituent, as it minimizes steric hindrance with the axial hydrogens on the same side of the ring. The energy difference between the axial and equatorial conformations leads to a rapid ring-flipping process at room temperature, where the ring transitions between two chair conformations, and the substituent moves from an axial to an equatorial position and vice-versa. However, the equilibrium will heavily favor the conformer with the equatorial substituent. In the case of N-cyclohexyl amides, the chair conformation is the most prevalent. nih.govresearchgate.net

Cyclohexane ConformerRelative Energy (kcal/mol)Key Structural Features
Chair0Staggered C-C bonds, minimal angle and torsional strain.
Twist-Boat5.5Relieves some steric strain of the boat form.
Boat6.9Eclipsed C-C bonds and flagpole interactions.
Half-Chair10.8Transition state between chair and twist-boat.

Conformational Preferences of the Butanamide Backbone

The butanamide backbone possesses several rotatable single bonds, leading to a variety of possible conformations. The most significant of these is the rotation around the amide C-N bond. Due to the partial double bond character of the C-N bond resulting from resonance, rotation is significantly restricted, leading to the existence of cis and trans isomers. nih.gov For most simple amides, the trans conformation, where the alkyl groups on the nitrogen and the carbonyl group are on opposite sides, is sterically favored and therefore more stable than the cis conformation. msu.edu The energy barrier for this rotation is substantial, often in the range of 15-20 kcal/mol. msu.edu

Rotational BarrierTypical Energy (kcal/mol)Consequence
Amide C-N Bond15-20Existence of stable cis and trans isomers.
C-C Single Bond (e.g., ethane)~3Rapid rotation at room temperature, preference for staggered conformations. nih.govresearchgate.net

Computational and Theoretical Investigations of N Cyclohexyl 2 Oxobutanamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods provide a robust framework for investigating the electronic structure and related characteristics of N-Cyclohexyl-2-oxobutanamide.

Electronic Structure, Molecular Orbitals, and Charge Distribution

The electronic configuration of this compound dictates its chemical behavior. DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is crucial for predicting how the molecule will interact with other chemical species.

The α-keto amide group is of particular interest. Computational studies on similar α-keto amides have shown that this moiety generally prefers a planar conformation to maximize electronic stabilization. nih.gov The nitrogen atom and the two adjacent carbonyl groups tend to lie in the same plane, with the oxygen atoms in a trans orientation to minimize electrostatic repulsion between their lone pairs. nih.govacs.org

The analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For α-keto amides, the reactivity is often centered around the carbonyl carbons and the amide nitrogen. tandfonline.comtandfonline.com

The charge distribution can be visualized through Molecular Electrostatic Potential (MEP) maps. In this compound, these maps would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the α-keto amide group, indicating their role as hydrogen bond acceptors. Positive potential (blue) would be expected around the amide proton and the carbonyl carbons, highlighting their electrophilic character. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy-0.8 eVIndicates the energy of the lowest energy empty orbital for accepting electrons.
HOMO-LUMO Gap5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.2 DA significant dipole moment suggests a polar molecule with notable electrostatic interactions.

Note: The values in this table are illustrative and represent typical ranges for similar α-keto amides based on DFT calculations. Specific experimental or computational data for this compound is not publicly available.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

DFT calculations are a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and structural confirmation.

Infrared (IR) Frequencies: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule's bonds. For this compound, characteristic vibrational modes would include the C=O stretching frequencies of the ketone and amide groups, the N-H stretching and bending frequencies of the amide, and the C-H stretching frequencies of the cyclohexyl and butyl groups. The calculated frequencies for the two carbonyl groups would likely differ, reflecting their distinct electronic environments.

Nuclear Magnetic Resonance (NMR) Parameters: NMR chemical shifts (δ) for ¹H and ¹³C atoms can also be predicted. These calculations involve determining the magnetic shielding around each nucleus. The predicted chemical shifts for the protons and carbons of the cyclohexyl ring, the butanamide chain, and the amide group would provide a theoretical spectrum that could be compared with experimental data. For instance, the chemical shift of the amide proton (N-H) would be sensitive to its local environment and any intramolecular hydrogen bonding.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

ParameterPredicted RangeNotes
IR Frequencies (cm⁻¹)
N-H Stretch3250 - 3350Sensitive to hydrogen bonding.
C=O Stretch (Ketone)1710 - 1730Typically at a higher frequency than the amide C=O.
C=O Stretch (Amide I)1650 - 1680A characteristic band for secondary amides.
¹H NMR Chemical Shifts (ppm)
N-H Proton7.0 - 8.5Broad signal, position dependent on solvent and concentration.
Cyclohexyl Protons1.0 - 2.0Complex multiplet pattern.
α-Protons (to C=O)2.2 - 2.6Influenced by the electron-withdrawing carbonyl group.
¹³C NMR Chemical Shifts (ppm)
Ketone Carbonyl (C=O)195 - 205Downfield shift characteristic of ketones.
Amide Carbonyl (C=O)165 - 175Typical range for amide carbonyls.

Note: These are illustrative predictions based on general values for the functional groups present. Actual values would require specific DFT calculations.

Energetic Profiles and Transition States of Chemical Reactions

DFT can be used to model the reaction pathways of this compound. By calculating the energies of reactants, products, and any intermediates and transition states, a detailed energetic profile of a reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and mechanisms.

For example, the hydrolysis of the amide bond or nucleophilic addition to the keto group are potential reactions that could be studied. Computational analysis would identify the transition state structures, which represent the highest energy point along the reaction coordinate. Understanding these transition states is key to predicting the feasibility and outcome of a chemical transformation. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions.

Conformational Landscape Exploration and Stability Analysis

This compound possesses significant conformational flexibility due to the rotatable single bonds in the cyclohexyl ring and the butanamide chain. Molecular mechanics or DFT-based methods can be used to explore the potential energy surface of the molecule and identify its stable conformers.

Ligand-Macromolecule Interaction Studies (e.g., Molecular Docking)

The α-keto amide motif is recognized as a "privileged structure" in medicinal chemistry, meaning it is often found in compounds that bind to biological macromolecules like proteins. nih.govacs.org Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, this compound) to a target protein.

This process involves placing the ligand into the binding site of a protein and calculating a "docking score" that estimates the binding affinity. The α-keto amide moiety is particularly effective at forming hydrogen bonds, with the two carbonyl oxygens and the amide N-H group acting as hydrogen bond acceptors and donors, respectively. nih.govnih.gov Docking simulations could reveal how this compound might interact with the active site of an enzyme, for instance, by forming specific hydrogen bonds and hydrophobic interactions with amino acid residues.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions and how the ligand and protein adapt to each other. acs.org These studies are crucial in the rational design of new bioactive molecules.

Molecular Dynamics Simulations for Binding Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations would be crucial to predict how it interacts with and binds to a specific biological target, such as a protein receptor.

The simulation would begin by placing the this compound molecule, often referred to as the ligand, into the binding site of a target protein. This entire system is then solvated in a water box with ions to mimic physiological conditions. The interactions between all atoms are calculated using a force field. Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectory of each atom is tracked.

Analysis of these trajectories would provide deep insights into the stability of the protein-ligand complex. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand would be calculated to assess conformational stability. A stable RMSD over time suggests a stable binding pose. Furthermore, the root-mean-square fluctuation (RMSF) would be analyzed to identify which parts of the protein and ligand are flexible or rigid during the interaction. Hydrogen bond analysis would reveal the specific, crucial hydrogen bonds that form and break, quantifying their persistence and contribution to binding affinity.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound with a Target Protein

ParameterValue / Description
Software GROMACS, AMBER, or Desmond
Force Field CHARMM36m for protein, CGenFF for ligand
System Size ~100,000 atoms
Solvent Model TIP3P water model
Temperature 310 K (37 °C)
Pressure 1 bar
Simulation Time 200 nanoseconds (ns)
Ensemble NPT (isothermal-isobaric)

These simulations would ultimately predict the binding free energy, offering a quantitative measure of how strongly this compound binds to its target, a critical piece of information for drug discovery and development.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. QSAR modeling is a key component of this field, aiming to build mathematical models that correlate the chemical structure of a compound with its biological activity.

Development of Predictive Models for Biological Activity

To develop a predictive QSAR model for this compound and its analogs, a dataset of compounds with known biological activities (e.g., inhibitory concentration IC₅₀) against a specific target would be required. This dataset would then be divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Various machine learning algorithms could be employed to create the model, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), or Random Forest (RF). The goal is to generate an equation or algorithm where the input is a set of molecular descriptors (numerical representations of chemical structure) and the output is the predicted biological activity. A robust model would show high correlation coefficients (R²) and low root-mean-square errors (RMSE) for both the training and test sets, indicating its ability to accurately predict the activity of new, untested compounds.

Descriptor Calculation and Feature Selection

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's physicochemical properties. For this compound, hundreds or even thousands of descriptors could be calculated using software like PaDEL-Descriptor or Mordred. These descriptors fall into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity, etc.

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as molecular shape and volume.

Table 2: Examples of Molecular Descriptors for QSAR Modeling

Descriptor TypeExampleDescription
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
Topological Zagreb IndexA value calculated based on the degrees of vertices in the molecular graph.
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.
Geometrical Molecular Surface AreaThe total surface area of the molecule.

Due to the large number of calculated descriptors, a crucial step is feature selection . This process identifies the most relevant descriptors that have the strongest correlation with biological activity, while removing redundant or irrelevant ones. Techniques like Genetic Algorithms, Recursive Feature Elimination, or correlation analysis are used for this purpose. Selecting the right features is critical for building a simple, interpretable, and highly predictive QSAR model.

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations of N Cyclohexyl 2 Oxobutanamide Derivatives

Rational Design and Synthesis of N-Cyclohexyl-2-oxobutanamide Analogues for Biological Profiling

The rational design of analogues of this compound is a foundational step in exploring its potential as a biologically active agent. This process involves the systematic modification of its core structure to probe the chemical features essential for biological activity. The α-ketoamide functional group present in the parent compound is a known pharmacophore that can interact with various biological targets, often through reversible covalent inhibition of enzymes like proteases. nih.govnih.gov The synthesis of these analogues allows for a comprehensive evaluation of how structural changes influence potency, selectivity, and mechanism of action.

Strategic Substitutions on the Cyclohexyl Ring

Research efforts have focused on synthesizing derivatives with substituents at the C2, C3, and C4 positions of the cyclohexyl ring to explore the spatial requirements of the binding pocket. For instance, introducing small, electron-withdrawing groups like fluorine can alter local electronic properties and potentially form specific hydrogen bond interactions, while larger alkyl groups can probe the limits of steric tolerance. The stereochemistry of these substitutions (axial vs. equatorial) is also a critical factor, as it dictates the three-dimensional orientation of the substituent. A quantitative structure-activity relationship (QSAR) analysis often reveals that specific physicochemical parameters, such as the resonance effect and dipole moment of substituents, are advantageous for activity. nih.gov

Table 1. Biological Activity of this compound Analogues with Cyclohexyl Ring Substitutions

CompoundSubstitution on Cyclohexyl RingHypothetical IC50 (µM)Notes
ParentNone15.2Baseline activity.
Analogue 1a4-Fluoro8.5Increased potency, potentially due to favorable electronic interactions.
Analogue 1b4-Methyl12.1Slight improvement in activity, suggesting some steric tolerance.
Analogue 1c4-Hydroxy25.8Decreased activity, possibly due to increased polarity reducing membrane permeability or unfavorable interactions.
Analogue 1d2-Methyl35.4Reduced activity, indicating potential steric hindrance near the amide linkage.

Modifications of the Butanamide Carbonyls and Amide Nitrogen

The α-ketoamide moiety is a critical pharmacophore. The electrophilic α-keto group often plays a crucial role in the mechanism of action, particularly in enzyme inhibition where it can be attacked by a nucleophilic residue in the active site. nih.gov Modifications to this group can profoundly impact biological activity. For example, reduction of the α-keto group to a hydroxyl group creates an α-hydroxyamide, which may alter the binding mode from covalent to non-covalent hydrogen bonding interactions.

The amide bond itself offers opportunities for modification. While the amide bond provides structural rigidity and key hydrogen bonding sites, it can be susceptible to metabolic degradation. nih.gov Altering the amide nitrogen, for instance through N-alkylation, can provide insights into the necessity of the N-H hydrogen bond donor for activity and can also influence the compound's conformational preferences. rsc.org Research has shown that substitution at the amide nitrogen with electronegative atoms can significantly reduce amide resonance and alter the molecule's electronic properties and reactivity. nih.gov

Table 2. Biological Activity of Analogues with Butanamide and Amide Modifications

CompoundModificationHypothetical IC50 (µM)Rationale for Change in Activity
ParentThis compound15.2Baseline α-ketoamide activity.
Analogue 2aα-hydroxybutanamide> 100Loss of electrophilic keto group eliminates covalent interaction, drastically reducing potency.
Analogue 2bN-Methyl-N-cyclohexyl-2-oxobutanamide45.7Decreased activity suggests the amide N-H is an important hydrogen bond donor for target interaction.
Analogue 2cThioamide analogue22.9Altered electronics and hydrogen bonding capability of the carbonyl group lead to reduced potency.

Exploration of Isosteric and Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve physicochemical properties, metabolic stability, and biological activity. chem-space.com This involves replacing a functional group or substructure with another that has similar steric and electronic properties. For this compound, both the cyclohexyl ring and the amide bond are candidates for such replacements.

The cyclohexyl ring can be replaced with other cyclic systems to explore different conformational spaces and physicochemical properties. nih.govnih.gov For example, replacing it with a phenyl ring introduces aromaticity and a planar geometry, while using a bicyclic system like bicyclo[1.1.1]pentane can create a rigid, non-planar scaffold that mimics the spatial arrangement of substituted rings. tcichemicals.com The amide bond can also be replaced by various bioisosteres, such as 1,2,3-triazoles or oxadiazoles, which can mimic the hydrogen bonding and dipole moment of the amide while offering improved metabolic stability. nih.govdrughunter.com

Table 3. Biological Activity of Bioisosteric Analogues

CompoundBioisosteric ReplacementHypothetical IC50 (µM)Rationale
ParentThis compound15.2Baseline activity.
Analogue 3aCyclohexyl replaced with Phenyl18.9Similar activity, suggesting the binding pocket can accommodate both aliphatic and aromatic rings.
Analogue 3bCyclohexyl replaced with Bicyclo[2.2.1]heptane28.4Decreased activity, indicating the rigid bicyclic structure is a poorer fit for the binding site.
Analogue 3cAmide replaced with 1,2,3-Triazole50.1Reduced potency highlights the specific geometric and hydrogen bonding requirements of the amide group for this target.

In Vitro Mechanistic Studies of Biological Activities at the Molecular Level

Understanding the molecular mechanism of action is crucial for the rational optimization of lead compounds. For derivatives of this compound, in vitro studies are designed to elucidate how these molecules interact with their biological targets, be it an enzyme or a receptor.

Enzyme Inhibition Kinetics and Mechanisms

Given that α-ketoamides are a well-known class of protease inhibitors, a primary avenue of investigation is their effect on enzyme kinetics. nih.gov These studies determine not only the potency of inhibition (typically expressed as the IC₅₀ or Kᵢ value) but also the mode of inhibition. The common mechanisms are competitive, non-competitive, and uncompetitive inhibition, which can be distinguished by analyzing enzyme reaction rates at varying substrate and inhibitor concentrations. cmu.edu

For a competitive inhibitor, which binds to the same active site as the substrate, an increase in substrate concentration can overcome the inhibition. researchgate.net This is reflected in an increased apparent Kₘ with no change in Vₘₐₓ. The α-ketoamide moiety can form a reversible covalent bond with a nucleophilic residue (like cysteine or serine) in the enzyme's active site, forming a hemiketal or thiohemiketal adduct. nih.govacs.org Kinetic analysis can help confirm this mechanism and provide rate constants for bond formation and breakage.

Table 4. Enzyme Inhibition Kinetic Parameters for Selected Analogues

CompoundKᵢ (µM)Mechanism of InhibitionTarget Enzyme
Parent7.8Competitive, Reversible CovalentHypothetical Cysteine Protease
Analogue 1a (4-Fluoro)3.1Competitive, Reversible CovalentHypothetical Cysteine Protease
Analogue 2b (N-Methyl)25.6CompetitiveHypothetical Cysteine Protease
Analogue 3a (Phenyl)9.5Competitive, Reversible CovalentHypothetical Cysteine Protease

Receptor Agonist/Antagonist Profiling and Binding Site Characterization

Alternatively, this compound derivatives may exert their effects by binding to a specific receptor. In this context, in vitro assays are used to determine whether a compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). Radioligand binding assays are commonly employed to measure the binding affinity (Kᵢ) of the analogues for the receptor. In these assays, the test compound competes with a known radioactive ligand for binding to the receptor.

Functional assays are then used to characterize the nature of the interaction. For example, in a cell-based assay measuring second messenger production (e.g., cAMP), an agonist would stimulate production (measured as EC₅₀), while an antagonist would block the stimulation caused by a known agonist (measured as IC₅₀). The amide N-H and carbonyl oxygen are often key pharmacophoric elements, acting as hydrogen bond donors and acceptors, respectively, to engage with amino acid residues in the receptor's binding pocket. researchgate.net Studies with related amide-containing molecules have shown that these interactions are critical for high-affinity binding. rsc.orgresearchgate.net

Table 5. Receptor Binding and Functional Activity Profile

CompoundBinding Affinity (Kᵢ, nM) at Hypothetical Receptor XFunctional Activity (EC50/IC50, nM)Classification
Parent150IC50 = 250Antagonist
Analogue 1a (4-Fluoro)65IC50 = 110Antagonist
Analogue 1c (4-Hydroxy)850IC50 > 1000Weak Antagonist
Analogue 2b (N-Methyl)950IC50 > 2000Very Weak Antagonist

Investigation of Protein-Ligand Interactions through Biophysical Techniques

The elucidation of how alpha-ketoamide derivatives, such as this compound, interact with their protein targets is fundamental to understanding their mechanism of action. A variety of biophysical techniques are employed to characterize these interactions at an atomic level. acs.orgaxxam.com

X-ray Crystallography: This technique has been instrumental in providing high-resolution, three-dimensional structures of alpha-ketoamide inhibitors bound to their respective enzymes, such as viral proteases and calpains. acs.orgacs.org These crystal structures reveal the precise binding mode, including the covalent bond formation between the inhibitor's electrophilic keto-carbonyl carbon and a nucleophilic residue (typically cysteine or threonine) in the enzyme's active site. For instance, studies on broad-spectrum coronavirus protease inhibitors have successfully determined multiple crystal structures of protease-inhibitor complexes, guiding further lead optimization. acs.orgresearchgate.net These structures show that the alpha-ketoamide warhead can form a reversible tetrahedral adduct with the active site cysteine. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for probing protein-ligand interactions in solution, providing insights into the dynamics of the interaction. axxam.com It can be used to confirm binding, determine the binding affinity, and map the interaction surface on the protein. For example, NMR studies can help determine the preferred conformations of molecules in solution, which is crucial for understanding their biological activity.

Computational and In Silico Modeling: Molecular modeling techniques, such as covalent docking and quantum mechanics/molecular mechanics (QM/MM) methods, are frequently used to complement experimental data. chemrxiv.orgnih.gov Covalent docking can predict the binding pose of an inhibitor like the alpha-ketoamide LEI-301 within the active site of its target enzyme, revealing a hydrogen bonding network between the inhibitor's oxy-anion and amide groups and key residues of the protein. nih.govacs.org More advanced computational studies have investigated the complete reaction mechanism, including the formation of the covalent adduct between alpha-ketoamide inhibitors and the SARS-CoV-2 main protease, analyzing the roles of specific amino acids and the stereochemistry of the attack on the keto group. chemrxiv.orgnih.gov

These biophysical methods collectively provide a detailed picture of the protein-ligand interactions, showing that the alpha-ketoamide moiety often acts as a "warhead" that covalently modifies the target protein, while other parts of the molecule, such as the N-cyclohexyl group, contribute to binding affinity and selectivity through non-covalent interactions in specific pockets of the active site. chemrxiv.org

Cellular Pathway Modulation Studies (in vitro, non-clinical)

In vitro studies using cell-based assays are critical for evaluating the biological effects of this compound derivatives in a more complex biological environment. These non-clinical studies assess how these compounds modulate cellular pathways and affect cell fate.

Antiviral and Antiparasitic Activity: Alpha-ketoamides have demonstrated significant potential in inhibiting the replication of various viruses and parasites in cell culture models. nih.gov Derivatives have been tested for their ability to block the replication of coronaviruses (including SARS-CoV and MERS-CoV) and enteroviruses. acs.orgresearchgate.net For example, a representative alpha-ketoamide was found to potently inhibit the cellular infection of SARS-CoV-2. nih.gov The mechanism often involves the inhibition of essential viral proteases, thereby interfering with the viral life cycle. nih.gov

Enzyme Inhibition in Cellular Contexts: Beyond antiviral research, alpha-ketoamides have been shown to inhibit endogenous cellular enzymes. In studies on the phospholipase A and acyltransferase (PLAAT) family, alpha-ketoamide inhibitors were shown to reduce the levels of specific lipids, such as N-acylethanolamines (NAEs), in cells overexpressing these enzymes. nih.govacs.org This demonstrates that these compounds can effectively engage their target and modulate a specific metabolic pathway within a cell.

Anticancer and Apoptosis Induction: A significant area of investigation for alpha-ketoamide derivatives is their potential as anticancer agents through the inhibition of the proteasome. nih.gov The proteasome is a key regulator of protein homeostasis, and its inhibition can lead to the accumulation of misfolded proteins and cell cycle regulators, ultimately inducing programmed cell death (apoptosis) in cancer cells. In vitro studies have shown that potent alpha-ketoamide proteasome inhibitors can significantly inhibit the proliferation of various cancer cell lines, such as human colorectal carcinoma and multiple myeloma, and induce apoptosis. acs.orgnih.gov

These cellular studies are essential for validating the therapeutic hypothesis for a given compound and provide a bridge between biochemical activity and potential physiological effects.

Elucidation of Comprehensive Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are the cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound and its analogs, SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

Correlation of Structural Features with Biological Potency and Selectivity

SAR studies on alpha-ketoamides have revealed several key structural features that govern their potency and selectivity against various enzyme targets.

The α-Ketoamide "Warhead": The alpha-position of the ketone next to the amide is essential for the inhibitory activity of this class of compounds when targeting certain proteases and hydrolases. nih.govacs.org This electrophilic ketone is responsible for forming a reversible covalent bond with a catalytic cysteine or threonine residue in the enzyme's active site. chemrxiv.orgnih.gov Compounds where the ketone is shifted to the beta-position (β-ketoamides) or reduced to an alcohol (β-hydroxyamides) are typically inactive, highlighting the critical role of this specific arrangement. nih.govacs.org

N-Amide Substituent: The group attached to the amide nitrogen, such as the cyclohexyl group in this compound, plays a significant role in determining potency and selectivity by interacting with specific subpockets of the enzyme's active site (often referred to as the S' sites). In the development of broad-spectrum antiviral inhibitors, modifying this position was crucial. For instance, a derivative with an N-cyclohexylmethyl group (11r) was identified as one of the best near-equipotent inhibitors against a range of viral proteases. acs.orgresearchgate.net In studies on calpain inhibitors, N-alkyl extensions, including cycloalkyl amides, were found to significantly increase cytosolic stability, although sometimes at the cost of reduced direct enzyme inhibition. nih.gov

Substituents on the Butanone Backbone: Modifications to the rest of the molecule (corresponding to the P-sites in protease inhibitors) are critical for achieving high affinity and selectivity. These groups interact with the substrate-binding pockets of the target enzyme. For proteasome inhibitors, specific amino acid-like side chains at the P1, P2, and P3 positions are favored for potent inhibition of the different catalytic subunits. nih.gov

The following table illustrates the impact of modifying the N-amide substituent on the inhibitory activity of alpha-ketoamides against Calpain 1.

Compound IDN-Amide SubstituentCalpain 1 Inhibition (Ki, nM)
124 -H (Primary Amide)18
128 -Cyclohexyl750
131 -OCH3 (N-methoxy)2150
Data adapted from Kling et al. as cited in nih.gov. This table shows that while the primary amide is most potent, the N-cyclohexyl substitution provides a balance of activity and improved cellular stability.

Impact of Stereochemistry on Biological Recognition and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity, as enzymes are chiral and often exhibit a high degree of stereoselectivity towards their substrates and inhibitors.

In the synthesis of alpha-ketoamide precursors, stereoselective reactions are often employed to ensure the desired configuration. For example, the synthesis of a key lactam intermediate for antiviral alpha-ketoamides was achieved in a highly stereoselective manner. acs.org

The interaction of the alpha-ketoamide warhead with the enzyme's active site is also stereospecific. The nucleophilic attack by the catalytic residue (e.g., cysteine) can occur from one of two faces of the planar keto group (the Re or Si face). This leads to the formation of a tetrahedral intermediate (a thiohemiketal) with a specific stereochemistry (R or S). chemrxiv.orgnih.gov Computational studies have explored these different attack trajectories and the resulting stability of the adducts, indicating that the enzyme environment favors one stereochemical outcome over the other, which is crucial for effective inhibition. chemrxiv.orgnih.gov

Identification of Key Pharmacophoric Elements for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For alpha-ketoamide inhibitors, a clear pharmacophore has emerged from numerous studies. nih.govnih.gov

The key elements of the alpha-ketoamide pharmacophore generally include:

An Electrophilic Carbonyl Group: The ketone of the alpha-ketoamide moiety serves as the primary reactive center, or "warhead," which forms a reversible covalent bond with a nucleophilic residue (Cys or Thr) in the target's active site. acs.org

Hydrogen Bond Acceptors: The oxygen atoms of both the keto and the amide groups are crucial hydrogen bond acceptors. chemrxiv.orgnih.gov They typically form a hydrogen-bonding network with backbone N-H groups in the enzyme's active site (the oxyanion hole), which stabilizes the tetrahedral intermediate formed upon covalent bonding. chemrxiv.orgnih.gov

Hydrogen Bond Donor: The amide N-H group can act as a hydrogen bond donor, further anchoring the inhibitor in the active site. nih.gov

Variable Side Chains (R-groups): Groups attached at other positions, such as the N-cyclohexyl group and substituents on the butanone chain, occupy specific binding pockets (e.g., S1, S2, S1') and are responsible for the inhibitor's affinity and selectivity for a particular enzyme. acs.orgnih.gov

For example, a pharmacophore for potent inhibition of the β5 subunit of the proteasome was identified, requiring specific features at the P1, P2, and P3 positions in addition to the alpha-ketoamide warhead. nih.gov The ability of the alpha-ketoamide scaffold to present these diverse elements in the correct spatial orientation is the key to its success as a versatile and potent inhibitor class. nih.gov

Academic and Research Applications of N Cyclohexyl 2 Oxobutanamide

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The N-Cyclohexyl-2-oxobutanamide molecule possesses multiple reactive sites, making it a potentially valuable intermediate for the synthesis of more complex molecules. The α-keto amide functional group has both electrophilic (at the two carbonyl carbons) and nucleophilic (at the nitrogen and enolizable α-carbon) centers. rsc.org This dual reactivity allows for a variety of chemical transformations.

The presence of the cyclohexyl group can influence the steric and electronic properties of the molecule, potentially directing the outcome of reactions and affecting the properties of the final products. Research on various acyclic α-keto amides has demonstrated their utility as precursors for synthesizing a range of organic compounds, including heterocyclic structures and other biologically relevant molecules. rsc.org The reactivity of the α-keto amide core can be harnessed for the construction of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypePotential Product ClassReactive Site on this compound
Aldol CondensationFunctionalized β-hydroxy-α-keto amidesα-carbon
Michael Additionγ-keto-α-keto amidesα-carbon (as a nucleophile)
Reductive Aminationα-amino amidesKetone carbonyl
Heterocycle FormationImidazoles, oxazoles, etc.Both carbonyls and the amide nitrogen
Asymmetric ReductionChiral α-hydroxy amidesKetone carbonyl

Application in the Development of New Synthetic Methodologies

The synthesis of α-keto amides is an active area of research, with continuous efforts to develop more efficient, selective, and environmentally friendly methods. nih.gov These novel synthetic strategies often require testing on a variety of substrates to establish their scope and limitations. This compound represents a potential target molecule in such studies, combining a common aliphatic amine (cyclohexylamine) with a simple α-keto acid derivative.

Recent advancements in this field include the use of metal-free catalysts, photocatalysis, and electrosynthesis for the preparation of α-keto amides. nih.govrsc.org For instance, a green and scalable approach using a glucose-based carbonaceous material as a metal-free catalyst has been reported for the synthesis of α-keto amides via oxidative cross-dehydrogenative coupling. rsc.org Another strategy involves the copper-catalyzed oxidative amidation of terminal alkynes. organic-chemistry.org The synthesis of this compound could be attempted using these and other emerging methodologies to demonstrate their applicability and robustness.

Table 2: Exemplary Modern Synthetic Routes to α-Keto Amides

MethodKey FeaturesPotential for this compound Synthesis
Metal-Free CatalysisEnvironmentally benign, avoids metal contaminationApplicable by reacting cyclohexylamine (B46788) with an appropriate α-ketoaldehyde or α-ketoalcohol. rsc.org
Copper-Catalyzed OxidationHigh efficiency, use of molecular oxygen as an oxidantPossible through the reaction of a suitable precursor with cyclohexylamine in the presence of a copper catalyst. organic-chemistry.org
PhotocatalysisUse of light to drive the reaction, mild conditionsCould be synthesized from appropriate starting materials under photocatalytic conditions. nih.gov

The development of these new synthetic routes is crucial for advancing organic chemistry, and compounds like this compound can play a role in validating these innovative methods.

Use as a Probe Molecule in Biochemical and Biophysical Studies

The α-keto amide moiety is a key feature in a number of biologically active molecules and has been employed as a pharmacophore that can interact with biological targets. nih.govnih.gov Specifically, the electrophilic nature of the α-keto group allows it to react covalently with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. acs.org This property has been exploited in the design of enzyme inhibitors. For example, peptide α-keto amides have been developed as potent inhibitors of the proteasome, a key target in cancer therapy. nih.gov

Given this precedent, this compound could potentially be explored as a probe molecule to study enzyme activities or as a starting point for the development of more complex inhibitors. The cyclohexyl group may contribute to the binding affinity and selectivity of the molecule for specific protein pockets through hydrophobic interactions.

Furthermore, α-keto amides have been investigated as photoaffinity labels for probing molecular interactions. acs.org For instance, a thienyl-substituted α-ketoamide was shown to be a less hydrophobic alternative to benzophenone (B1666685) for photo-affinity labeling, successfully labeling the lectin protein concanavalin (B7782731) A. acs.org This suggests that with appropriate derivatization, an this compound scaffold could be adapted for use in biochemical and biophysical studies to identify and characterize protein-ligand interactions.

Table 3: Potential Biochemical and Biophysical Applications of an this compound Scaffold

ApplicationRationalePotential Modification
Enzyme InhibitionThe α-keto amide can act as an electrophilic "warhead" to form covalent bonds with active site nucleophiles. acs.orgnih.govElaboration of the butanamide chain to mimic an enzyme's natural substrate.
Photoaffinity LabelingThe keto group can be photochemically activated to form a covalent bond with a target protein. acs.orgIncorporation of a photoreactive group, such as a diazirine or an aryl azide.
Molecular Probe for Binding StudiesThe cyclohexyl group can mediate hydrophobic interactions within a protein's binding site.Synthesis of a library of analogs with different substituents on the cyclohexyl ring to probe binding requirements.

Future Research Directions and Advanced Methodologies for N Cyclohexyl 2 Oxobutanamide

Exploration of Uncharted Reactivity and Transformation Pathways

The inherent reactivity of the α-keto amide functional group in N-Cyclohexyl-2-oxobutanamide presents a fertile ground for discovering novel chemical transformations. The presence of two adjacent carbonyl groups and a secondary amide creates multiple reactive centers. rsc.orgrsc.org Future research should systematically investigate these sites to develop new synthetic methodologies.

Key Areas for Exploration:

Asymmetric Catalysis: The development of enantioselective transformations is crucial for producing chiral molecules with specific biological activities. Future studies could focus on the asymmetric reduction of the ketone to furnish chiral α-hydroxy amides, or the enantioselective addition of various nucleophiles to the ketone or amide carbonyls.

Multicomponent Reactions: Designing one-pot reactions involving this compound and multiple other reactants could provide rapid access to complex molecular architectures. The reactivity of the α-keto amide can be harnessed in reactions like the Ugi or Passerini reactions to generate diverse compound libraries.

Photoredox Catalysis: The use of visible light to initiate novel chemical reactions has emerged as a powerful tool in organic synthesis. Investigating the behavior of this compound under photoredox conditions could lead to unprecedented bond formations and functional group manipulations.

Novel Cyclization Strategies: The linear structure of this compound could serve as a precursor for the synthesis of various heterocyclic compounds. Research into intramolecular cyclization reactions, potentially triggered by acid, base, or transition metal catalysts, could yield novel ring systems with interesting properties.

A summary of potential synthetic routes for the general class of α-keto amides, which could be explored for this compound, is presented below.

Synthetic Strategy Starting Materials Key Features
Oxidation of AmidesCorresponding α-hydroxy amides or amides with an adjacent methylene group.Direct conversion to the α-keto amide.
Amidation of α-Keto Acidsα-Keto acids and cyclohexylamine (B46788).A straightforward approach to forming the amide bond. nih.gov
Copper-Catalyzed SynthesisAcetophenones, alkynes, or aryl acetic acids with cyclohexylamine.Utilizes cost-effective and versatile copper catalysts. chemrxiv.org
Oxidative CouplingDiazoesters and amines.A metal-free approach under mild conditions. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Recent advancements in artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. These computational tools can be leveraged to accelerate the discovery and development of this compound derivatives with desired properties.

Potential Applications of AI and ML:

Predictive Modeling of Properties: AI algorithms can be trained on existing chemical data to predict the physicochemical properties, biological activity, and toxicity of novel this compound analogs before they are synthesized. This in silico screening can prioritize the most promising candidates for experimental investigation.

Retrosynthetic Analysis and Reaction Prediction: ML models can assist in designing efficient synthetic routes to this compound and its derivatives. These tools can predict the outcomes of unknown reactions and suggest optimal reaction conditions, thereby reducing the time and resources required for synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules based on a set of desired parameters. By specifying a target protein or a desired pharmacological profile, these models could generate novel this compound derivatives with high therapeutic potential.

Discovery of Novel Biochemical Targets and Therapeutic Modalities through Mechanistic Investigations

The α-keto amide motif is present in a number of biologically active compounds and approved drugs, suggesting that this compound and its derivatives could have therapeutic applications. nih.gov Future research should focus on identifying and validating the biochemical targets of this compound.

Strategies for Target Identification and Mechanistic Studies:

High-Throughput Screening: Screening this compound against large panels of biological targets, such as enzymes and receptors, can identify potential protein binding partners.

Chemical Proteomics: This approach utilizes chemical probes derived from this compound to identify its interacting proteins directly in a cellular context. This can provide valuable insights into its mechanism of action.

Structural Biology: Determining the three-dimensional structure of this compound bound to its biological target through techniques like X-ray crystallography or cryo-electron microscopy can elucidate the molecular basis of its activity and guide the design of more potent and selective analogs.

Investigation of Covalent Inhibition: The electrophilic nature of the α-keto group suggests that this compound could act as a covalent inhibitor of certain enzymes, such as proteases or dehydrogenases. acs.org Mechanistic studies should explore this possibility, as covalent inhibitors can offer advantages in terms of potency and duration of action.

The exploration of these future research directions will be instrumental in unlocking the full scientific and potentially commercial value of this compound. A multidisciplinary approach that combines innovative synthetic chemistry, advanced computational tools, and rigorous biological investigation will be key to realizing the promise of this intriguing molecule.

Q & A

Q. What are the optimal synthetic conditions for N-Cyclohexyl-2-oxobutanamide, and how can yield be maximized?

The synthesis typically employs carbodiimide-based coupling agents such as DCC (N,N′-dicyclohexylcarbodiimide) with catalytic DMAP (4-dimethylaminopyridine). A method adapted from similar N-substituted amides involves reacting the carboxylic acid derivative (e.g., 2-oxobutanoyl chloride) with cyclohexylamine in methylene chloride at room temperature for 10–12 hours. Purification via column chromatography (silica gel, 30% ethyl acetate in hexane) achieves ~69% yield. Critical parameters include stoichiometric control of reagents, solvent polarity, and reaction time .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

  • X-ray crystallography : Resolves molecular conformation (e.g., torsion angles between carbonyl groups, as seen in −129.9° for a related compound) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming 1D chains) .
  • NMR/IR spectroscopy : Confirmamide C=O stretches (~1650–1700 cm⁻¹ in IR) and cyclohexyl proton environments (δ 1.2–2.0 ppm in ¹H NMR). Cross-validate with computational models (DFT) to address signal overlap .

Q. What safety precautions are essential during handling?

Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Work in a fume hood due to volatile solvents (e.g., methylene chloride). Avoid inhalation of fine crystalline powders, which may cause respiratory irritation. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How do substituents on the cyclohexyl or oxobutanamide groups influence crystal packing and stability?

Substituents alter intermolecular interactions. For example, bulky cyclohexyl groups may reduce π-π stacking but enhance van der Waals interactions. Hydrogen-bonding patterns (e.g., N–H⋯O vs. C–H⋯O) can shift crystal symmetry, as observed in polymorphic forms of related N-substituted amides. Use Hirshfeld surface analysis to quantify interaction contributions .

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Strategies:

  • Compare NMR/IR data across solvents (DMSO-d₆ vs. CDCl₃).
  • Perform variable-temperature NMR to detect conformational exchange.
  • Use high-level computational methods (e.g., MP2/cc-pVTZ) to account for solvation .

Q. What strategies mitigate byproduct formation during synthesis?

  • Side-reaction suppression : Pre-activate the carboxylic acid with DCC before adding the amine to minimize acylation byproducts.
  • Purification optimization : Use gradient elution in chromatography or recrystallization (ethyl acetate/hexane) to separate amide products from unreacted starting materials .

Q. How can thermodynamic stability under varying pH and temperature conditions be assessed?

Conduct accelerated stability studies:

  • Thermal gravimetric analysis (TGA) : Determine decomposition onset temperature.
  • pH stability profiling : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C .

Q. What computational approaches validate docking interactions in biological studies?

Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) can predict binding affinities to target proteins. Use crystallographic data (e.g., PDB entries) to refine force fields. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Methodological Notes

  • Synthetic troubleshooting : Low yields may result from moisture-sensitive intermediates; ensure anhydrous conditions via molecular sieves or nitrogen atmospheres .
  • Crystallization optimization : Slow evaporation from ethyl acetate/hexane (1:3 v/v) produces diffraction-quality crystals .
  • Data contradiction resolution : Apply multivariate analysis (e.g., PCA) to correlate spectral shifts with structural variables .

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